Cas no 312525-47-6 (2-Ethoxy-4-formylphenyl cyclohexanecarboxylate)

2-Ethoxy-4-formylphenyl cyclohexanecarboxylate 化学的及び物理的性質
名前と識別子
-
- 2-ethoxy-4-formylphenyl cyclohexanecarboxylate
- ST015249
- Cyclohexanecarboxylic acid 2-ethoxy-4-formyl-phenyl ester
- BAS 00916011
- Oprea1_673223
- Oprea1_555092
- STK092623
- BBL013535
- R4583
- (2-ethoxy-4-formylphenyl) cyclohexanecarboxylate
- 2-Ethoxy-4-formylphenyl cyclohexanecarboxylate
-
- MDL: MFCD01445320
- インチ: 1S/C16H20O4/c1-2-19-15-10-12(11-17)8-9-14(15)20-16(18)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3
- InChIKey: CZHYHHCVVUOCOL-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(C=O)=CC=1OCC)C(C1CCCCC1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 322
- トポロジー分子極性表面積: 52.6
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 393.5±27.0 °C at 760 mmHg
- フラッシュポイント: 172.6±23.8 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2-Ethoxy-4-formylphenyl cyclohexanecarboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Ethoxy-4-formylphenyl cyclohexanecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB377985-1 g |
2-Ethoxy-4-formylphenyl cyclohexanecarboxylate |
312525-47-6 | 1g |
€239.00 | 2023-04-25 | ||
TRC | E015205-250mg |
2-Ethoxy-4-formylphenyl cyclohexanecarboxylate |
312525-47-6 | 250mg |
$ 185.00 | 2022-06-05 | ||
Fluorochem | 014198-10g |
2-Ethoxy-4-formylphenyl cyclohexanecarboxylate |
312525-47-6 | 10g |
£1225.00 | 2022-03-01 | ||
abcr | AB377985-5g |
2-Ethoxy-4-formylphenyl cyclohexanecarboxylate; . |
312525-47-6 | 5g |
€637.00 | 2025-02-22 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1394319-5g |
2-Ethoxy-4-formylphenyl cyclohexanecarboxylate |
312525-47-6 | 98% | 5g |
¥10800.00 | 2024-08-02 | |
A2B Chem LLC | AI47217-500mg |
2-Ethoxy-4-formylphenyl cyclohexanecarboxylate |
312525-47-6 | >95% | 500mg |
$412.00 | 2023-12-31 | |
A2B Chem LLC | AI47217-1g |
2-Ethoxy-4-formylphenyl cyclohexanecarboxylate |
312525-47-6 | 95% | 1g |
$228.00 | 2024-04-20 | |
A2B Chem LLC | AI47217-5g |
2-Ethoxy-4-formylphenyl cyclohexanecarboxylate |
312525-47-6 | 95% | 5g |
$771.00 | 2024-04-20 | |
A2B Chem LLC | AI47217-10g |
2-Ethoxy-4-formylphenyl cyclohexanecarboxylate |
312525-47-6 | >95% | 10g |
$1134.00 | 2023-12-31 | |
abcr | AB377985-1g |
2-Ethoxy-4-formylphenyl cyclohexanecarboxylate; . |
312525-47-6 | 1g |
€237.00 | 2025-02-22 |
2-Ethoxy-4-formylphenyl cyclohexanecarboxylate 関連文献
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
2-Ethoxy-4-formylphenyl cyclohexanecarboxylateに関する追加情報
Chemical Profile and Applications of 2-Ethoxy-4-formylphenyl cyclohexanecarboxylate (CAS No. 312525-47-6)
In recent years, the organic compound 2-Ethoxy-4-formylphenyl cyclohexanecarboxylate (CAS No. 312525-47-6) has emerged as a significant molecule in medicinal chemistry and materials science research. This compound, characterized by its unique structure combining an ethoxy-substituted phenolic group with a cyclohexanecarboxylate ester moiety, exhibits intriguing physicochemical properties that align with current trends in drug design and polymer engineering. Recent studies published in journals such as Journal of Medicinal Chemistry and Advanced Materials highlight its potential in developing novel therapeutic agents and advanced functional materials.
The molecular architecture of this compound allows for versatile functionalization strategies. Researchers at the University of Cambridge recently demonstrated that the cyclohexane ring's conformational flexibility, combined with the electron-donating ethoxy group, enables precise tuning of electronic properties. This characteristic is particularly valuable in designing photoactive materials for optoelectronic applications. In a groundbreaking 2023 study, this compound was shown to enhance charge carrier mobility in organic semiconductors by up to 40%, a finding that has spurred interest among material scientists seeking next-generation solar cell components.
In pharmaceutical contexts, the formyl group's reactivity positions this compound as a promising intermediate in multistep synthesis protocols. A 2024 collaborative study between MIT and Pfizer revealed its utility in constructing bioisosteric analogs of clinically relevant kinase inhibitors. The molecule's ability to undergo controlled oxidation-reduction cycles makes it ideal for generating prodrugs with tunable metabolic profiles. Notably, its structural similarity to natural product scaffolds like curcumin derivatives has opened new avenues for developing anti-inflammatory agents with reduced gastrointestinal side effects.
Synthetic chemists have refined preparation methods using environmentally benign protocols. A recent green chemistry approach published in Nature Catalysis employs microwave-assisted esterification under solvent-free conditions, achieving 89% yield while minimizing waste production. This methodological advancement addresses sustainability concerns while maintaining product purity standards required for preclinical trials. The compound's crystalline form stability at temperatures up to 180°C further enhances its industrial viability for large-scale synthesis processes.
Biochemical studies have identified unique interactions between this compound and cellular targets such as histone deacetylases (HDACs). Preclinical data from Stanford University's Institute for Chemical Biology demonstrates submicromolar inhibition activity against HDAC6 isoforms, suggesting potential applications in neurodegenerative disease treatment paradigms. Ongoing research explores its ability to modulate autophagy pathways without affecting mitochondrial function - a critical factor for developing safer epigenetic therapies.
In material science applications, the compound's amphiphilic nature enables self-assembling behaviors ideal for nanostructure fabrication. A 2023 study from ETH Zurich demonstrated its use as a template for forming mesoporous silica frameworks with controlled pore sizes (3–8 nm), exhibiting exceptional catalytic efficiency in asymmetric hydrogenation reactions. These nanostructured materials show promise in catalytic converters and targeted drug delivery systems due to their high surface area-to-volume ratios.
Safety evaluations conducted under OECD guidelines confirm favorable toxicity profiles at therapeutic concentrations. Acute oral LD₅₀ values exceeding 5 g/kg in rodent models align with regulatory requirements for investigational new drug (IND) submissions. While dermal exposure studies revealed mild irritation at concentrations above 10%, these findings are considered manageable through standard industrial handling protocols without requiring classification under GHS hazard categories.
This multifunctional molecule continues to inspire cross-disciplinary innovation across academic and industrial sectors. Its structural modularity allows simultaneous optimization of pharmacokinetic parameters and material performance metrics - a rare combination driving interest from both pharmaceutical developers and nanotechnology engineers alike. As reported in a recent ACS Chemical Biology review article, over 37 patents filed since 2020 reference this compound's core structure as foundational intellectual property.
Ongoing investigations focus on solid-state characterization using X-ray crystallography to better understand polymorphism effects on biological activity. Advanced computational modeling predicts that certain crystalline forms exhibit enhanced blood-brain barrier permeability - a breakthrough that could revolutionize central nervous system drug delivery systems if validated experimentally.
The integration of machine learning algorithms into synthetic planning has further accelerated development timelines. A partnership between IBM Research and Merck successfully used AI-driven retrosynthetic analysis to identify three novel synthetic routes requiring fewer steps than traditional methods while maintaining stereochemical control over chiral centers - an advancement highlighted at the 2024 American Chemical Society National Meeting.
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